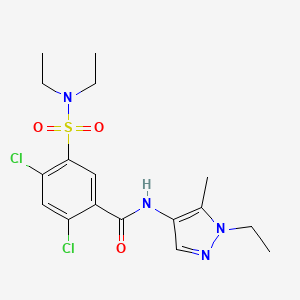![molecular formula C13H18N2O3S B10945323 4-({[(3-Methoxypropyl)carbamothioyl]amino}methyl)benzoic acid](/img/structure/B10945323.png)
4-({[(3-Methoxypropyl)carbamothioyl]amino}methyl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[({[(3-METHOXYPROPYL)AMINO]CARBOTHIOYL}AMINO)METHYL]BENZOIC ACID is a complex organic compound with a unique structure that includes a benzoic acid core substituted with a methoxypropylamino group and a carbothioylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[({[(3-METHOXYPROPYL)AMINO]CARBOTHIOYL}AMINO)METHYL]BENZOIC ACID typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Methoxypropylamino Intermediate: This step involves the reaction of 3-methoxypropylamine with a suitable electrophile to form the methoxypropylamino intermediate.
Introduction of the Carbothioyl Group: The intermediate is then reacted with a carbothioylating agent to introduce the carbothioyl group.
Coupling with Benzoic Acid Derivative: The final step involves coupling the intermediate with a benzoic acid derivative under suitable conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of catalysts, optimized reaction temperatures, and pressures, as well as purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-[({[(3-METHOXYPROPYL)AMINO]CARBOTHIOYL}AMINO)METHYL]BENZOIC ACID can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to reduce specific functional groups within the molecule.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
4-[({[(3-METHOXYPROPYL)AMINO]CARBOTHIOYL}AMINO)METHYL]BENZOIC ACID has several scientific research applications:
Chemistry: It can be used as a building block in organic synthesis, particularly in the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe or as a precursor for biologically active molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate or in drug delivery systems.
Industry: It may be used in the development of new materials or as an intermediate in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of 4-[({[(3-METHOXYPROPYL)AMINO]CARBOTHIOYL}AMINO)METHYL]BENZOIC ACID involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the application, but generally, it may involve:
Binding to Enzymes or Receptors: The compound may bind to specific enzymes or receptors, modulating their activity.
Pathway Modulation: It may influence biochemical pathways, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 4-[(3-Methoxypropyl)amino]-2-methylbenzoic acid
- 4-[(3-Morpholinopropyl)amino]carbothioylamino benzoate
Uniqueness
4-[({[(3-METHOXYPROPYL)AMINO]CARBOTHIOYL}AMINO)METHYL]BENZOIC ACID is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C13H18N2O3S |
|---|---|
Molecular Weight |
282.36 g/mol |
IUPAC Name |
4-[(3-methoxypropylcarbamothioylamino)methyl]benzoic acid |
InChI |
InChI=1S/C13H18N2O3S/c1-18-8-2-7-14-13(19)15-9-10-3-5-11(6-4-10)12(16)17/h3-6H,2,7-9H2,1H3,(H,16,17)(H2,14,15,19) |
InChI Key |
PRZZHCMVJCUXGK-UHFFFAOYSA-N |
Canonical SMILES |
COCCCNC(=S)NCC1=CC=C(C=C1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[3-(3-Chloro-1H-1,2,4-triazol-1-YL)-1-adamantyl]-5-(4-methoxybenzyl)-1,3,4-oxadiazole](/img/structure/B10945251.png)
![(4-bromo-1,3-dimethyl-1H-pyrazol-5-yl)[4-(pyrimidin-2-yl)piperazin-1-yl]methanone](/img/structure/B10945255.png)
![1-Methyl-N~3~-[2-methyl-4-oxo-5,6,7,8,9,10-hexahydrocycloocta[4,5]thieno[2,3-D]pyrimidin-3(4H)-YL]-5-(trifluoromethyl)-1H-pyrazole-3-carboxamide](/img/structure/B10945259.png)
![3-Bromo-2-methyl-5-(4-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B10945266.png)

![N-[3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propyl]-3-[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanamide](/img/structure/B10945272.png)
![5-[(4-{(1Z)-1-[2-({5-[(4-methoxyphenoxy)methyl]furan-2-yl}carbonyl)hydrazinylidene]ethyl}phenoxy)methyl]furan-2-carboxylic acid](/img/structure/B10945279.png)
![N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-5-[1-(methylsulfonyl)piperidin-4-yl]-1,3,4-thiadiazol-2-amine](/img/structure/B10945281.png)
![N-[1-(4-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-3-nitrobenzamide](/img/structure/B10945289.png)
![1-ethyl-N-(furan-2-ylmethyl)-4-[(thiophen-2-ylsulfonyl)amino]-1H-pyrazole-3-carboxamide](/img/structure/B10945300.png)
![{5-[(4-chloro-2-methylphenoxy)methyl]furan-2-yl}[5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone](/img/structure/B10945302.png)
![(6-Bromopyrazolo[1,5-a]pyrimidin-2-yl){4-[3-(trifluoromethyl)benzyl]piperazin-1-yl}methanone](/img/structure/B10945316.png)
![2-{5-[(2-Bromophenoxy)methyl]-2-furyl}-9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine](/img/structure/B10945318.png)
![N-(2,5-dimethylphenyl)-2-({3-[(4-methyl-2-nitrophenoxy)methyl]phenyl}carbonyl)hydrazinecarbothioamide](/img/structure/B10945321.png)
